N-dibenzofuran-3-yl-4-methylbenzamide
Description
N-Dibenzofuran-3-yl-4-methylbenzamide is a benzamide derivative characterized by a 4-methyl-substituted benzoyl group and a dibenzofuran-3-yl substituent on the amide nitrogen. Dibenzofuran, a fused bicyclic aromatic system comprising two benzene rings linked by an oxygen atom, confers structural rigidity and distinct electronic properties to the molecule. This article compares this compound with related benzamide derivatives, leveraging published research on compounds with analogous substituents or synthetic pathways.
Properties
CAS No. |
298219-77-9 |
|---|---|
Molecular Formula |
C20H15NO2 |
Molecular Weight |
301.3g/mol |
IUPAC Name |
N-dibenzofuran-3-yl-4-methylbenzamide |
InChI |
InChI=1S/C20H15NO2/c1-13-6-8-14(9-7-13)20(22)21-15-10-11-17-16-4-2-3-5-18(16)23-19(17)12-15/h2-12H,1H3,(H,21,22) |
InChI Key |
WUPBTHQQZHRZBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
- N-Dibenzofuran-3-yl-4-methylbenzamide : Features a dibenzofuran-3-yl group (aromatic, rigid, electron-rich due to the oxygen bridge) and a 4-methylbenzoyl moiety. The dibenzofuran substituent may enhance π-π stacking interactions and influence solubility .
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Contains a flexible 2-hydroxy-1,1-dimethylethyl group, enabling N,O-bidentate coordination for metal-catalyzed C–H functionalization. The absence of aromaticity in its substituent contrasts with the target compound’s rigid dibenzofuran system .
- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide, ): Substituted with electron-withdrawing chlorines and an ethoxymethoxy group, enhancing pesticidal activity via hydrophobic interactions. The dichlorophenyl group differs significantly from dibenzofuran in electronic and steric effects .
Physicochemical Properties
- Dibenzofuran Substituent : Expected to increase molecular weight (~243 g/mol for dibenzofuran vs. ~92 g/mol for 2-hydroxy-1,1-dimethylethyl) and reduce solubility in polar solvents due to hydrophobicity .
- Spectroscopic Characterization : The dibenzofuran moiety would produce distinct ¹H NMR signals (e.g., aromatic protons at δ 7.5–8.5 ppm) compared to alkyl-substituted analogs (e.g., δ 1.0–4.0 ppm for hydroxyalkyl groups) .
Data Tables
*Calculated based on substituent contributions where exact data are unavailable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
